molecular formula C45H73NO15 B1681910 Solamargine CAS No. 20311-51-7

Solamargine

Cat. No. B1681910
CAS RN: 20311-51-7
M. Wt: 868.1 g/mol
InChI Key: MBWUSSKCCUMJHO-ZGXDEBHDSA-N
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Description

Solamargine is a cytotoxic chemical compound that occurs in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants . It is a glycoalkaloid derived from the steroidal alkaloid solasodine . This compound has been reported to possess multiple antitumor properties .


Synthesis Analysis

This compound is isolated from Solanum aculeastrum and other Solanum species . The crude extract is prepared by ultrasonic maceration. Liquid-liquid extraction yields one aqueous and two organic fractions. Bioactive constituents are isolated from the aqueous fraction by means of column chromatography, solid phase extraction, and preparative thin-layer chromatography .


Molecular Structure Analysis

This compound has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is a steroidal alkaloid derived from solasodine .


Chemical Reactions Analysis

This compound has been found to be responsible for potent, non-selective cytotoxicity and P-glycoprotein inhibition . It has been reported to significantly inhibit the migration and invasion of HepG2 cells by down-regulating MMP-2 and MMP-9 expression and activity .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C45H73NO15 and a molecular weight of 868.06 . It is stable under normal temperatures and pressures .

Scientific Research Applications

Anticancer Properties

Solamargine, a steroidal alkaloid glycoside found in Solanum species, has shown significant potential in cancer treatment. Research indicates that this compound affects various biological pathways related to cancer, including cell survival, tumor suppressor pathways, caspase activation, mitochondrial pathways, death receptor pathways, protein kinase pathways, and pathways promoting invasion/migration and drug resistance. These properties suggest that this compound could be a promising anticancer agent upon further validation and research (Kalalinia & Karimi-Sani, 2017).

Mechanism of Action in Cancer Cells

Studies have explored the mechanism of this compound's action on various cancer cell types. For instance, it has been observed to induce apoptosis in human hepatoma cells through pathways involving tumor necrosis factor receptors. This action seems to be irreversible and highly effective in certain cell phases, particularly in the G(2)/M phases (Kuo et al., 2000). Additionally, this compound's role in activating mitochondrial-mediated apoptotic pathways in osteosarcoma cells has been highlighted, involving both p53 transcription-dependent and -independent mechanisms (Li et al., 2011).

Impact on Migration and Invasion of Cancer Cells

This compound also significantly inhibits the migration and invasion of aggressive cancer cells, such as human hepatocellular carcinoma cells. This inhibition is linked to the down-regulation of matrix metalloproteinases, which are key in cancer cell invasion and metastasis (Karimi Sani et al., 2015).

Gene Expression Regulation

In the realm of gene expression, this compound has been found to trigger the expression of human TNFR I, which could lead to apoptosis in cancer cells. This indicates a potential mechanism through which this compound exerts its cytotoxic effects (Hsu et al., 1996). Furthermore, its ability to regulate the expression of lncNEAT1_2 via the MAPK signaling pathway in gastric cancer suggests a complex interaction with cellular signaling pathways (Fu et al., 2019).

Specificity and Selectivity in Targeting Cancer Cells

Remarkably, this compound exhibits selectivity in targeting different types of human melanoma cancer cells, inducing cellular necrosis through the extrinsic lysosomal mitochondrial death pathway. This selectivity suggests its potential as a targeted therapy for malignant melanoma (Al Sinani et al., 2016).

Mechanism of Action

Target of Action

Solamargine primarily targets cancer cells, including melanoma and hepatocellular carcinoma cells . It has been found to interact with the oncogenic factor LIF (Leukemia Inhibitory Factor), which is aberrantly elevated in hepatocellular carcinoma tissues .

Mode of Action

this compound interacts with its targets by inhibiting the expression of LIF and inducing miR-141-3p, which subsequently reduces SP1 protein levels . This interaction triggers cellular necrosis in malignant melanoma cell lines by inducing lysosomal membrane permeabilization, as confirmed by cathepsin B upregulation . This triggers the extrinsic mitochondrial death pathway, represented by the release of cytochrome c and upregulation of TNFR1 .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma cells . It also disrupts the intrinsic apoptosis pathway, as revealed by the downregulation of hILP/XIAP, resulting in caspase-3 cleavage, upregulation of Bcl-xL, and Bcl2, and downregulation of Apaf-1 and Bax in melanoma cells .

Pharmacokinetics

It’s known that this compound exhibits non-selective cytotoxicity and p-glycoprotein inhibition . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

this compound induces apoptosis and autophagy in cancer cells . It causes cellular necrosis in malignant melanoma cell lines by rapidly inducing lysosomal membrane permeabilization . It also inhibits the growth of hepatocellular carcinoma cells and enhances the anticancer effect of sorafenib by regulating HOTTIP-TUG1/miR-47265p/MUC1 pathway .

Action Environment

It’s known that this compound can inhibit the growth of cancer cells in various environments, including in vitro and in vivo settings

Safety and Hazards

Solamargine is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised when handling this compound .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWUSSKCCUMJHO-ZGXDEBHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942456
Record name Solamargine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20311-51-7
Record name Solamargine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20311-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solamargine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020311517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solamargine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solamargine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLAMARGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KG991E7BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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